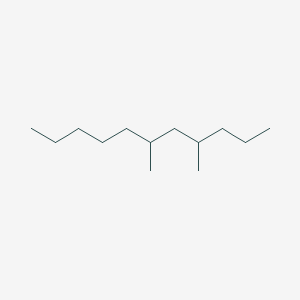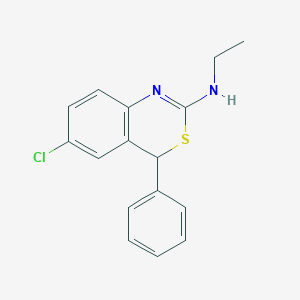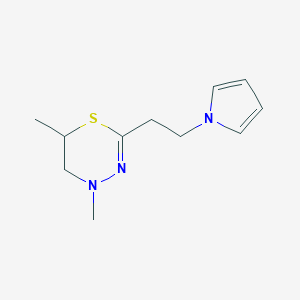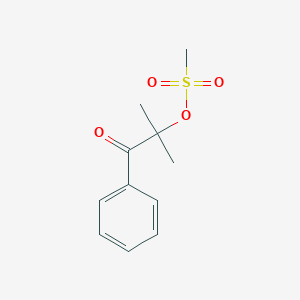
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate typically involves the reaction of 2-Methyl-1-oxo-1-phenylpropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amides or thiols.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in the manufacture of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The carbonyl group also plays a role in its reactivity, allowing for reduction and oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-oxo-1-phenylpropan-2-yl acetate
- 2-Methyl-1-oxo-1-phenylpropan-2-yl chloride
- 2-Methyl-1-oxo-1-phenylpropan-2-yl bromide
Uniqueness
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMCRRDZXVOZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510483 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-17-3 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
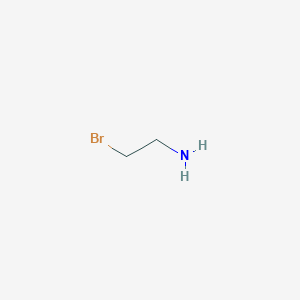
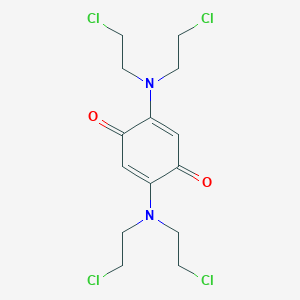

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
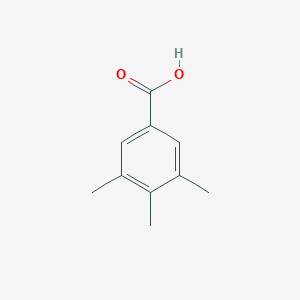

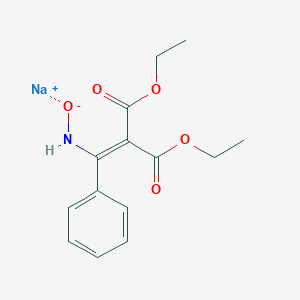
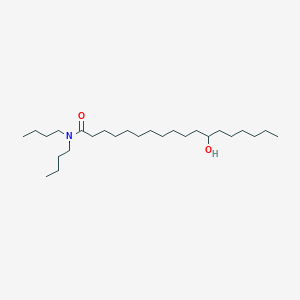
![7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B91008.png)
